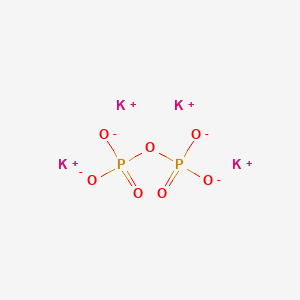
Praseodymium(III) chloride heptahydrate
Übersicht
Beschreibung
Praseodymium(III) chloride heptahydrate is a blue-green solid that rapidly absorbs water on exposure to moist air to form a light green heptahydrate .
Synthesis Analysis
Praseodymium(III) chloride is prepared by treating praseodymium metal with hydrogen chloride. The reaction is as follows: 2 Pr + 6 HCl → 2 PrCl3 + 3 H2. It is usually purified by vacuum sublimation .Molecular Structure Analysis
The molecular formula of Praseodymium(III) chloride heptahydrate is PrCl3·7H2O. It has a molar mass of 373.37 g/mol . Praseodymium(III) chloride is Lewis acidic and is classified as “hard” according to the HSAB concept .Chemical Reactions Analysis
Praseodymium(III) chloride forms a stable Lewis acid-base complex K2PrCl5 by reaction with potassium chloride. This compound shows interesting optical and magnetic properties .Physical And Chemical Properties Analysis
Praseodymium(III) chloride heptahydrate has a density of 2.25 g/mL at 25 °C . It is soluble in water and alcohol .Wissenschaftliche Forschungsanwendungen
Application in Photocatalysis
Field
Chemistry, Environmental Science
Application
Praseodymium(III) chloride heptahydrate can be used as a dopant to prepare Pr-modified TiO2 nanoparticles .
Method of Application
The exact method of application is not specified, but typically, dopants are added during the synthesis process of nanoparticles.
Results or Outcomes
These Pr-modified TiO2 nanoparticles can be used for the photocatalytic degradation of organic pollutants . This suggests potential applications in environmental cleanup and water treatment.
Application in Optical and Magnetic Properties
Field
Physics, Material Science
Application
Praseodymium(III) chloride forms a stable Lewis acid-base complex K2PrCl5 by reaction with potassium chloride .
Method of Application
The compound is formed by reacting Praseodymium(III) chloride with potassium chloride .
Results or Outcomes
This compound shows interesting optical and magnetic properties , suggesting potential applications in optical devices or magnetic storage.
Application in Pigment Production
Field
Material Science, Industrial Manufacturing
Application
Praseodymium is highly valued in glass and ceramic production as a bright yellow pigment .
Method of Application
The exact method of application is not specified, but typically, pigments are added during the manufacturing process of glass and ceramics.
Results or Outcomes
Praseodymium provides optimum reflectance at 560 nm , which makes it useful in creating bright yellow pigments for glass and ceramics.
Application in Semiconductor Products
Field
Electronics, Semiconductor Technology
Application
Praseodymium(III) nitride, which can be derived from Praseodymium(III) chloride, is used in high-end electric and semiconductor products .
Method of Application
The exact method of application is not specified, but typically, such materials are used in the fabrication process of semiconductor devices.
Results or Outcomes
The use of Praseodymium(III) nitride enhances the performance of electric and semiconductor products .
Application in Phosphor Production
Field
Material Science, Lighting Technology
Application
Praseodymium(III) nitride is also used as a raw material to produce phosphor .
Method of Application
The exact method of application is not specified, but typically, phosphors are synthesized using appropriate chemical reactions.
Results or Outcomes
The resulting phosphors can be used in various lighting applications .
Application in Glass and Enamel Coloring
Application
Many praseodymium compounds, such as praseodymium(III) oxalate, which can be derived from Praseodymium(III) chloride, are used to color some glasses and enamels .
Method of Application
The exact method of application is not specified, but typically, colorants are added during the manufacturing process of glass and ceramics.
Results or Outcomes
The use of praseodymium compounds results in distinctively colored glasses and enamels .
Application in Catalysts
Field
Chemistry, Industrial Manufacturing
Application
Praseodymium(III) chloride has been used to increase the activity of Pr6O11 catalysts .
Method of Application
The exact method of application is not specified, but typically, catalysts are prepared using appropriate chemical reactions.
Results or Outcomes
The use of Praseodymium(III) chloride enhances the activity of Pr6O11 catalysts, which can be used for the oxidation of methane to ethene .
Application in Magnetic Material and Sputtering Target Material
Application
Praseodymium(III) nitride, which can be derived from Praseodymium(III) chloride, is used as a magnetic material and sputtering target material .
Results or Outcomes
Application in the Preparation of Insoluble Praseodymium(III) Compounds
Field
Chemistry, Material Science
Application
Aqueous solutions of praseodymium(III) chloride can be used to prepare insoluble praseodymium(III) compounds .
Method of Application
Praseodymium(III) phosphate and praseodymium(III) fluoride can be prepared by reaction with potassium phosphate and sodium fluoride, respectively .
Results or Outcomes
The resulting insoluble praseodymium(III) compounds have various applications in different fields .
Safety And Hazards
Praseodymium(III) chloride heptahydrate is considered hazardous. It causes skin irritation and serious eye irritation. It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
praseodymium(3+);trichloride;heptahydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3ClH.7H2O.Pr/h3*1H;7*1H2;/q;;;;;;;;;;+3/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQHUQJCIAFYPAI-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.O.O.O.O.O.[Cl-].[Cl-].[Cl-].[Pr+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl3H14O7Pr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60615795 | |
| Record name | Praseodymium chloride--water (1/3/7) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60615795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Praseodymium(III) chloride heptahydrate | |
CAS RN |
10025-90-8 | |
| Record name | Praseodymium chloride--water (1/3/7) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60615795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Praseodymium(III) chloride heptahydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



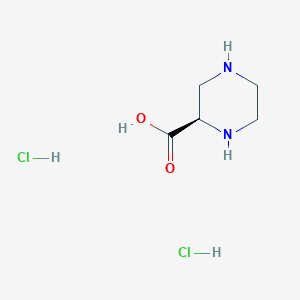
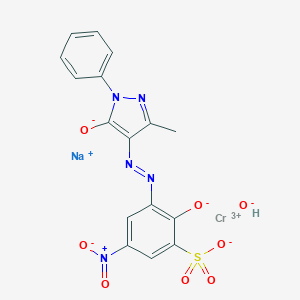
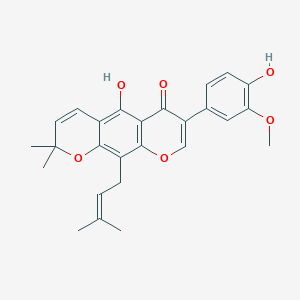
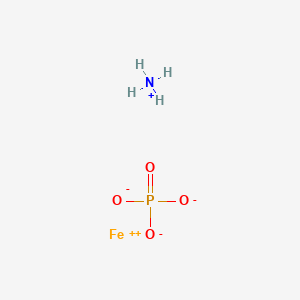

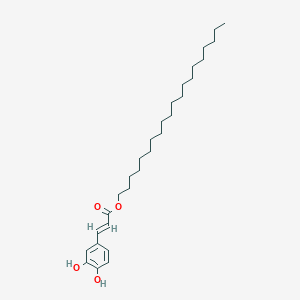
![2-[4-(4-Butylthiazol-2-yl)-3-fluorophenyl]propanoic acid](/img/structure/B158490.png)
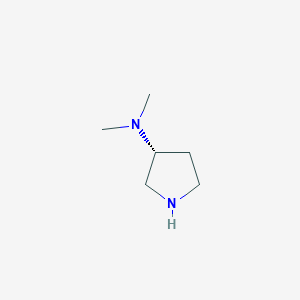
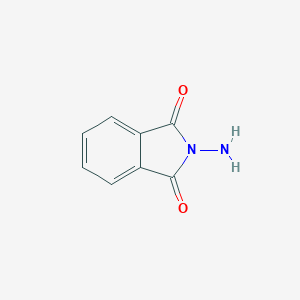
![exo-3-(Boc-amino)-8-azabicyclo[3.2.1]octane](/img/structure/B158495.png)


